1-(2,5-Dimethylfuran-3-carbonyl)piperazine
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Overview
Description
1-(2,5-Dimethylfuran-3-carbonyl)piperazine is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O2/c1-8-7-10(9(2)15-8)11(14)13-5-3-12-4-6-13/h7,12H,3-6H2,1-2H3 . This code provides a specific textual representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The predicted density is approximately 1.1 g/cm^3 and the predicted refractive index is n 20D 1.53 .Scientific Research Applications
Antibacterial and Biofilm Inhibition Activities
- A study by Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety. These compounds demonstrated significant in vitro antibacterial and cytotoxic activities against different bacterial strains, including E. coli, S. aureus, and S. mutans. One derivative, in particular, showed remarkable biofilm inhibition activities, surpassing the efficacy of the reference drug Ciprofloxacin, and exhibited excellent inhibitory activities against the MurB enzyme, a key target in antibiotic resistance strategies (Mekky & Sanad, 2020).
Antidepressant and Anxiolytic Activities
- Piperazine derivatives have been extensively studied for their central pharmacological activities, including antipsychotic, antidepressant, and anxiolytic applications. The piperazine moiety is a crucial structure in many therapeutic agents used for treating various central nervous system disorders. Compounds such as clozapine (antipsychotic), vortioxetine (antidepressant), and buspirone (anxiolytic) are notable examples of piperazine derivatives employed in clinical settings (Brito et al., 2018).
Enzyme Inhibition and Neuroprotection
- The compound dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) was synthesized as a novel drug candidate targeting Alzheimer's disease. SP-04 inhibits acetylcholinesterase activity, increases acetylcholine levels, and exhibits significant neuroprotective properties against Aβ42 toxicity in neuronal cell lines, suggesting a multi-target therapeutic approach to neuroprotection (Lecanu et al., 2010).
Carbon Dioxide Capture
- Piperazine is a key solvent in post-combustion carbon dioxide capture processes. Research by Gangarapu et al. (2014) focused on disubstituted piperazines and their effects on pKa and carbamate stability towards hydrolysis, providing insights into improving CO2 absorption capacity and reducing volatility-related losses in carbon capture technologies (Gangarapu et al., 2014).
Mechanism of Action
Safety and Hazards
This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-7-10(9(2)15-8)11(14)13-5-3-12-4-6-13/h7,12H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWMOQGTIGAWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953743-83-4 |
Source
|
Record name | 1-(2,5-dimethylfuran-3-carbonyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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